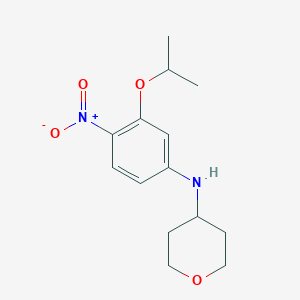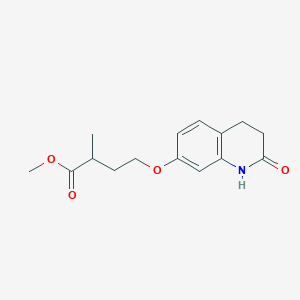
potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate is an organic compound that features a fluorophenyl group attached to a butenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate typically involves the reaction of 4-fluorobenzaldehyde with potassium acetate and acetic anhydride under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids and ketones from oxidation.
- Alcohols and alkanes from reduction.
- Various substituted derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 4-fluorophenyltrifluoroborate
- 4-Fluorophenylacetic acid
- 4-Fluorophenylalanine
Uniqueness
potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a butenoate moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C10H6FKO3 |
|---|---|
Poids moléculaire |
232.25 g/mol |
Nom IUPAC |
potassium;4-(4-fluorophenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C10H7FO3.K/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14;/h1-6H,(H,13,14);/q;+1/p-1 |
Clé InChI |
LEDLNRJCRHNFSX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C(=O)[O-])F.[K+] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














